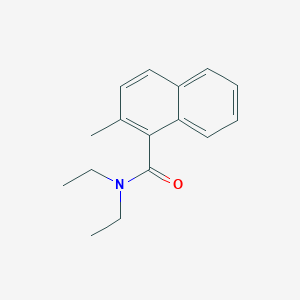

N,N-Diethyl-2-methylnaphthalene-1-carboxamide

CAS No.: 173852-15-8

Cat. No.: VC15934004

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 173852-15-8 |

|---|---|

| Molecular Formula | C16H19NO |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | N,N-diethyl-2-methylnaphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C16H19NO/c1-4-17(5-2)16(18)15-12(3)10-11-13-8-6-7-9-14(13)15/h6-11H,4-5H2,1-3H3 |

| Standard InChI Key | BJVHLRVUZSMMNH-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C(=O)C1=C(C=CC2=CC=CC=C21)C |

Introduction

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of N,N-Diethyl-2-methylnaphthalene-1-carboxamide can be inferred from patented methods for analogous carboxamides . A single-pot process involving the following steps is most plausible:

-

Starting Materials:

-

2-Methylnaphthalene-1-carboxylic acid (precursor).

-

N,N-Diethylcarbamoyl chloride (acylating agent).

-

-

Reaction Conditions:

-

Mechanism: Nucleophilic acyl substitution, where the carboxylate ion attacks the electrophilic carbamoyl chloride, displacing chloride and forming the amide bond.

This method avoids multi-step purification, achieving >99% purity in the crude product .

Optimization Considerations

-

Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

-

Byproduct Management: Hydrochloride salts from the base are neutralized and recycled, reducing waste .

-

Scalability: The protocol’s simplicity supports industrial-scale production, with distillation yielding pharmaceutical-grade material (>99.5% purity) .

Physicochemical Properties

While experimental data for N,N-Diethyl-2-methylnaphthalene-1-carboxamide are unavailable, properties can be extrapolated from related compounds:

Metabolic and Toxicological Profile

Absorption and Distribution

Studies on 2-methylnaphthalene, a structural analog, reveal:

-

Oral Absorption: 80–86% absorption in rodents within 24 hours, with enterohepatic recirculation suspected .

-

Dermal/Uptake: Significant systemic absorption inferred from pulmonary toxicity in mice after dermal exposure .

For N,N-Diethyl-2-methylnaphthalene-1-carboxamide, the carboxamide group may reduce volatility and enhance lipid solubility, potentially increasing dermal penetration.

Metabolism

Naphthalene derivatives undergo cytochrome P450 (CYP)-mediated oxidation :

-

Primary Pathway: Methyl group oxidation to hydroxymethyl metabolites, followed by conjugation (e.g., glucuronidation).

-

Secondary Pathway: Epoxidation of aromatic rings, leading to glutathione adducts .

The diethylcarboxamide moiety may alter metabolic priorities, potentially diverting oxidation away from the naphthalene ring and toward the ethyl groups.

Toxicity

-

Acute Exposure: 2-Methylnaphthalene causes bronchiolar necrosis in mice at 400 mg/kg (intraperitoneal) . The carboxamide variant’s toxicity is likely mitigated by reduced reactivity but warrants verification.

-

Carcinogenicity: No data exist for the title compound, but naphthalene is classified as a possible human carcinogen (Group 2B) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume